![molecular formula C20H16ClFN2O3 B2974474 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 1351611-61-4](/img/structure/B2974474.png)

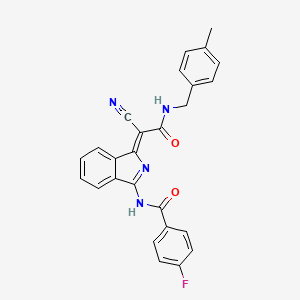

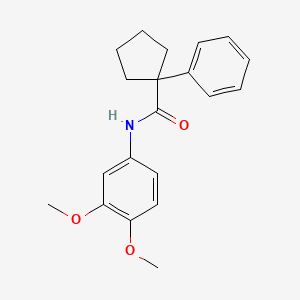

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

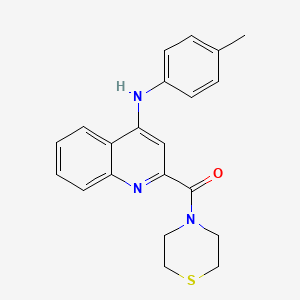

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide , commonly known as gefitinib , is a potent tyrosine kinase inhibitor (TKI). It was first reported with the patent number US5770599 . Gefitinib is the first selective EGFR (epidermal growth factor receptor) -targeting drug registered as an anti-cancer agent in Japan, Australia, and the USA for the third-line treatment of chemoresistant NSCLC (non-small cell lung carcinoma) patients. The recommended dose is 250 mg .

Synthesis Analysis

An improved three-step process for the synthesis of gefitinib from readily available starting materials has been developed. The protocol involves the synthesis, isolation, and characterization of novel intermediates. These intermediates are then applied in the alkylation step to produce gefitinib. The process yields excellent results compared to conventional synthetic methodologies. Isolation of intermediates not only replaces high boiling solvents with low boiling solvents but also eliminates the need for a base in the reaction. This high-yielding process is cost-effective and results in isolable and stable intermediates .

Molecular Structure Analysis

Gefitinib’s chemical formula is C22H24ClFN4O3 . It consists of a quinazoline core with a 3-chloro-4-fluorophenyl group, a 2-hydroxy-2-(naphthalen-1-yl)ethyl group, and an oxalamide moiety. The molecular structure plays a crucial role in its binding to the EGFR kinase domain, inhibiting downstream signaling pathways .

Chemical Reactions Analysis

Gefitinib’s synthesis involves several key reactions, including halogenation, alkylation, and oxalamide formation. The alkylation step, utilizing the novel intermediates, is pivotal for achieving high yields and purity. Detailed reaction mechanisms are available in the literature .

Physical and Chemical Properties Analysis

Mecanismo De Acción

Gefitinib selectively inhibits the EGFR tyrosine kinase, preventing autophosphorylation and downstream signaling. By disrupting EGFR-mediated cell proliferation and survival pathways, it suppresses tumor growth. The drug’s specificity minimizes non-specific toxicities, making it an attractive targeted therapy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O3/c21-16-10-13(8-9-17(16)22)24-20(27)19(26)23-11-18(25)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,25H,11H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZNQJRZNMCSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)

![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)

![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)

![rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2974410.png)